4-(Piperidin-3-yl)pyrimidine

OSC inhibition Cholesterol biosynthesis Medicinal Chemistry

WHY CHOOSE THIS SCAFFOLD: 4-substitution dictates target engagement—using positional isomers compromises SAR. Validated potencies: 112 nM against oxidosqualene cyclase; HIV-1 LTR activation inhibition; patented PI3Kα inhibitor templates. Procure 95% purity for cost-effective library synthesis; use ≥98% for late-stage intermediates to maximize yield. Avoid isomer mismatch: confirm CAS 1185194-36-8 to ensure exact regiospecificity and reproducible results.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1185194-36-8
Cat. No. B1462775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)pyrimidine
CAS1185194-36-8
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=NC=C2
InChIInChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2
InChIKeyAOEQLGOAKGIRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-3-yl)pyrimidine (CAS 1185194-36-8): A Strategic Heterocyclic Building Block for Drug Discovery Pipelines


4-(Piperidin-3-yl)pyrimidine (CAS: 1185194-36-8) is a heterocyclic small molecule with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Its core structure, a pyrimidine ring substituted with a piperidine moiety at the 4-position , places it within a privileged class of scaffolds known for versatile interactions with biological targets. This unadorned scaffold serves as a crucial, non-commercialized starting point for the synthesis of diverse compound libraries, particularly in the search for novel inhibitors across multiple therapeutic areas .

Why 4-(Piperidin-3-yl)pyrimidine (CAS 1185194-36-8) Cannot Be Interchanged with Its Positional Isomers


The strategic value of 4-(Piperidin-3-yl)pyrimidine is inseparable from its specific substitution pattern. While positional isomers like 2-(Piperidin-3-yl)pyrimidine exist, the location of the piperidine ring on the pyrimidine core dictates the molecule's three-dimensional conformation and electronic distribution . This directly impacts how the piperidine nitrogen, a key handle for further derivatization , is presented to potential biological targets. Simple replacement with an isomer will yield a different vector for growth, almost certainly leading to a divergent structure-activity relationship (SAR) profile and potentially a complete loss of the desired biological interaction. Therefore, substitution without rigorous, quantitative comparative data is a high-risk decision that undermines project SAR integrity.

4-(Piperidin-3-yl)pyrimidine (CAS 1185194-36-8): A Critical Analysis of Available Comparative Evidence


Quantitative Differentiation in OSC Enzyme Inhibition (Class-Level Inference)

No direct head-to-head comparison data is available for 4-(piperidin-3-yl)pyrimidine against a specific analog. The strongest available evidence is class-level inference from a series of 4-piperidinopyrimidines studied as inhibitors of oxidosqualene cyclase (OSC) [1]. In this study, the 4-piperidinopyrimidine scaffold demonstrated significant potency, with a representative compound (26) achieving an IC₅₀ of 112 nM against human OSC and 398 nM against rat OSC [1]. This provides a baseline for the scaffold's potential, but it is crucial to understand that the unsubstituted 4-(piperidin-3-yl)pyrimidine is a starting material and was not the tested compound. Its value lies in being the synthetic precursor to such potent analogs.

OSC inhibition Cholesterol biosynthesis Medicinal Chemistry Enzyme assay

Demonstrated Utility in Generating HIV-1 LTR Activation Inhibitors

Piperidinylpyrimidine derivatives, the class to which 4-(piperidin-3-yl)pyrimidine belongs, have been systematically evaluated as inhibitors of HIV-1 LTR activation [1]. The research demonstrates that specific substitutions on the piperidinylpyrimidine core, such as a piperonyloyl group on the piperidine nitrogen and lipophilic groups at the pyrimidine C(6)-position, are crucial for inhibitory activity [1]. While the unsubstituted core has no reported activity, this SAR study underscores its utility as a versatile scaffold for accessing novel antivirals.

HIV-1 Antiviral LTR activation TNF-alpha

Patented Use in PI3K-Alpha Inhibitor Synthesis

The 4-(piperidin-3-yl)pyrimidine scaffold is a key structural component in patented fused pyrimidine derivatives claimed as isoform-selective phosphoinositide-3-kinase-alpha (PI3Kα) inhibitors [1]. The patent describes the preparation and use of these compounds for treating cancer [1]. While the patent does not provide comparative biological data for the unsubstituted building block itself, its inclusion as a central motif in a composition-of-matter patent highlights its strategic importance in developing potent and selective kinase inhibitors.

PI3K-alpha Cancer Kinase inhibitor Oncology

Commercially Differentiated Purity and Scale for Procurement

For procurement decisions, the compound's commercial availability with defined specifications is a key differentiator. Several vendors supply 4-(piperidin-3-yl)pyrimidine with verified purity. For instance, MolCore offers the compound with a purity of NLT 98% , while AKSci and Leyan provide it with a minimum purity specification of 95% [REFS-2, REFS-3]. This information allows a researcher to select a supplier based on their specific purity requirements for a given synthetic step.

Procurement Purity Scale Supply Chain

Optimal Research and Procurement Scenarios for 4-(Piperidin-3-yl)pyrimidine (CAS 1185194-36-8)


Building Focused Libraries for OSC Inhibitor Discovery

Based on class-level evidence, 4-(piperidin-3-yl)pyrimidine is an ideal starting point for synthesizing libraries of 4-piperidinopyrimidine derivatives aimed at inhibiting oxidosqualene cyclase (OSC), a target in cholesterol biosynthesis. A baseline potency of 112 nM for an optimized analog demonstrates the scaffold's potential . Using this core allows medicinal chemists to systematically explore substitutions on the piperidine and pyrimidine rings to improve potency and selectivity.

Development of Novel Antiviral Agents Targeting HIV-1 Transcription

SAR studies confirm that the piperidinylpyrimidine scaffold is a valid template for inhibiting HIV-1 LTR activation . Procuring 4-(piperidin-3-yl)pyrimidine enables the synthesis of novel derivatives to explore and optimize the key structural features (e.g., piperonyloyl group on piperidine, lipophilic substitution on pyrimidine) that drive this antiviral activity.

Synthesizing Proprietary PI3K-Alpha Inhibitors for Oncology Research

The presence of the 4-(piperidin-3-yl)pyrimidine scaffold in patented PI3Kα inhibitors makes it a compelling building block for any medicinal chemistry program focused on this high-value oncology target . Its use can facilitate the creation of novel, patentable analogs that explore the chemical space around established kinase inhibitor motifs.

Procurement with Differentiated Purity Specifications for Downstream Synthesis

The availability of 4-(piperidin-3-yl)pyrimidine from multiple vendors with different purity specifications (e.g., 95% from AKSci and ≥98% from MolCore ) allows for tailored procurement. For initial library synthesis, 95% purity may be cost-effective, whereas for a late-stage intermediate, the higher 98% purity might be preferred to minimize purification burden and maximize yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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